molecular formula C6H4N2OS2 B2685500 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 338404-70-9

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Katalognummer: B2685500
CAS-Nummer: 338404-70-9
Molekulargewicht: 184.23
InChI-Schlüssel: DSINZPVCOKCEGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a sulfanyl group at position 6 and a carbaldehyde moiety at position 3. This scaffold is notable for its role in medicinal chemistry, particularly in modulating nuclear receptors such as the constitutive androstane receptor (CAR). A closely related derivative, 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), is a well-characterized human CAR agonist used to study cytochrome P450 (CYP) gene induction, hepatocyte differentiation, and inflammatory responses .

Eigenschaften

IUPAC Name

6-sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c9-3-4-5(10)7-6-8(4)1-2-11-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSINZPVCOKCEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The aldehyde group can also form covalent bonds with nucleophiles, further contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The imidazo[2,1-b][1,3]thiazole-5-carbaldehyde framework allows diverse substitutions at position 6, significantly altering physicochemical properties and biological activity. Key derivatives include:

Compound Name Molecular Formula Molecular Weight Substituent at Position 6 Key Biological Activity/Application References
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde C₇H₆N₂OS 166.20 Methyl Intermediate in synthesis; limited bioactivity
CITCO C₁₉H₁₂Cl₃N₃O₂S 452.74 4-Chlorophenyl + oxime (dichlorobenzyl) CAR agonist; induces CYP2B6, anti-inflammatory
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde C₁₂H₇FN₂OS 246.26 4-Fluorophenyl Under investigation; potential CAR modulation
6-[(3-Trifluoromethylphenyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbaldehyde C₁₃H₇F₃N₂OS₂ 328.33 3-Trifluoromethylphenyl sulfanyl Enhanced lipophilicity; uncharacterized activity
6-(4-Ethylphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde C₁₄H₁₂N₂OS 256.32 4-Ethylphenyl Irritant; structural analog for SAR studies
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde C₁₂H₇BrN₂OS 307.17 4-Bromophenyl Commercial availability; research applications

Physicochemical Properties

  • Acidity : The pKa of the ethylphenyl derivative is predicted at 3.16, suggesting moderate protonation under physiological conditions .
  • Synthetic Accessibility : Vilsmeier-Haack formylation is a common method to introduce the carbaldehyde group at position 5 .

Q & A

Q. Key Methodological Steps :

  • Use γ-bromodipnones as electrophilic partners.
  • Optimize reaction time and temperature to minimize side products.
  • Employ reverse-phase HPLC with UV detection for purity assessment.

Basic: What biological activities are associated with this compound, and how are they evaluated experimentally?

The compound and its analogs exhibit diverse biological activities, including:

  • Anticancer potential : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines .
  • Nuclear receptor modulation : Acts as a ligand for constitutive androstane receptor (CAR), assessed using fluorescence resonance energy transfer (FRET) assays .
  • Anti-inflammatory properties : Tested in LPS-induced cytokine release models (e.g., IL-6, TNF-α inhibition) .

Advanced: How does this compound interact with the constitutive androstane receptor (CAR)?

This compound and its derivatives (e.g., CITCO) bind directly to CAR’s ligand-binding domain, displacing co-repressors and recruiting coactivators like NCoA-6. Phosphorylation status of CAR (e.g., by ERK1/2) modulates ligand affinity and nuclear translocation .

Q. Experimental Design Considerations :

  • Use FRET-based assays to monitor CAR dimerization/activation .
  • Validate species specificity (e.g., CITCO activates human CAR but not mouse CAR) via comparative transfection assays .

Advanced: How can structural modifications enhance bioactivity? What substituent effects are critical for SAR studies?

Substituents at the sulfanyl and carbaldehyde positions significantly influence activity:

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) : Enhance CAR binding affinity and metabolic stability .
  • Bulkier aryl groups : Improve selectivity for CAR over pregnane X receptor (PXR) .

Q. Methodological Approach :

  • Use RQSAR (Rational Quantitative Structure-Activity Relationship) models to correlate substituent properties (e.g., logP, Hammett constants) with activity .
  • Synthesize derivatives via Suzuki coupling or nucleophilic substitution to explore diverse substituents .

Advanced: What computational tools predict the compound’s activity, and how are they validated?

  • RQSAR Models : Built using datasets of imidazothiazole derivatives to predict CAR agonism. Molecular descriptors (e.g., polar surface area, hydrogen-bond donors) are critical .
  • Docking Simulations : Validate binding poses in CAR’s ligand-binding domain (e.g., using AutoDock Vina) .

Q. Validation Metrics :

  • Compare predicted vs. experimental IC₅₀ values.
  • Cross-check with mutagenesis studies (e.g., CAR LBD mutants) .

Advanced: How do researchers address species-specific discrepancies in CAR activation studies?

Human and mouse CAR share only 72% sequence homology, leading to ligand selectivity differences. For example:

  • CITCO activates human CAR but not mouse CAR .
  • Use chimeric receptors or humanized mouse models to bridge species gaps.

Q. Experimental Strategy :

  • Co-transfect human CAR into mouse hepatocytes to assess cross-species activity .
  • Employ gene-editing tools (e.g., CRISPR) to introduce human CAR residues into mouse models.

Methodological: How is synthetic yield optimized for large-scale production?

  • Scale-Up Protocols : Conduct reactions in cGMP-compliant facilities with controlled temperature and pH .
  • Purification : Use flash chromatography (silica gel) followed by recrystallization from ethanol/water mixtures .

Q. Critical Parameters :

ParameterOptimal Range
Reaction Temp25–40°C
SolventAcetonitrile/DMF (3:1)
CatalystTriethylamine

Contradiction Analysis: How are conflicting bioactivity data resolved across studies?

Discrepancies often arise from:

  • Substituent Variability : Trifluoromethyl vs. chlorophenyl groups alter solubility and target engagement .
  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or serum-free media .

Q. Resolution Strategy :

  • Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
  • Perform meta-analyses to identify consensus bioactivity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.